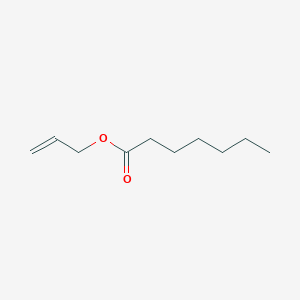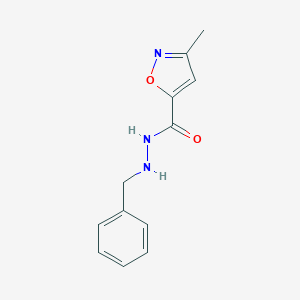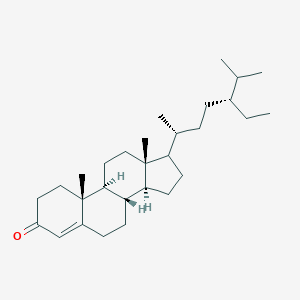
Allyl heptanoate
Overview
Description
Allyl heptanoate: is an organic compound with the molecular formula C10H18O2 . It is an ester formed from heptanoic acid and allyl alcohol. This compound is known for its fruity, pineapple-like aroma and is commonly used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Allyl heptanoate is primarily used as a flavoring and fragrance agent . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, which it stimulates to produce a fruity smell and taste .
Mode of Action
As an ester, this compound is formed through the esterification of heptanoic acid and allyl alcohol . When inhaled or ingested, it interacts with the olfactory and taste receptors, respectively. This interaction triggers a signal transduction pathway that eventually leads to the perception of a fruity smell or taste .
Biochemical Pathways
Upon ingestion or inhalation, this compound is rapidly hydrolyzed in vivo to yield allyl alcohol and heptanoic acid . Allyl alcohol is then oxidized to acrolein . These biochemical transformations occur through the action of esterases and alcohol dehydrogenases, enzymes that are widely distributed in the body .
Pharmacokinetics
Given its rapid hydrolysis in vivo , it can be inferred that it is quickly absorbed and metabolized. The resulting metabolites, allyl alcohol and heptanoic acid, are likely further metabolized or excreted.
Result of Action
The primary result of this compound’s action is the perception of a fruity smell and taste . This is due to its interaction with olfactory and taste receptors. In addition, the metabolites produced during its metabolism may have their own effects. For example, acrolein, a metabolite of allyl alcohol, has been associated with hepatotoxicity at high levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can affect its efficacy as a flavoring or fragrance agent. Furthermore, factors such as pH and temperature can influence its rate of hydrolysis, and hence its sensory impact .
Biochemical Analysis
Biochemical Properties
Allyl heptanoate plays a role in biochemical reactions, particularly through its interactions with enzymes and proteins. It is expected to undergo hydrolysis in the gastrointestinal tract prior to absorption . The hydrolysis of this compound leads to the formation of allyl alcohol , which is then metabolized via two alternative oxidative pathways leading to the formation of acrolein or the epoxide, glycidol .
Cellular Effects
It is known that the compound can become systemically available, indicating potential interactions with cellular components .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its hydrolysis to allyl alcohol. Following hydrolysis, the allyl alcohol liberated is metabolized via two alternative oxidative pathways leading to the formation of acrolein or the epoxide, glycidol . These metabolites can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been deemed safe at the proposed normal use levels of 1 mg/kg complete feed for all animal species .
Metabolic Pathways
This compound is involved in metabolic pathways through its conversion to allyl alcohol and subsequent metabolism to acrolein or glycidol . These metabolites can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl heptanoate is typically synthesized through the esterification of heptanoic acid with allyl alcohol. This reaction is catalyzed by concentrated sulfuric acid . The general reaction is as follows:
Heptanoic acid+Allyl alcohol→Allyl heptanoate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptanoic acid and allyl alcohol are mixed in the presence of a strong acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Allyl heptanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: Reduction of this compound can yield heptanol and other reduced products.
Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: Heptanol and other alcohols.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Allyl heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products such as perfumes, food, and beverages
Comparison with Similar Compounds
Allyl hexanoate: Similar fruity aroma but with a shorter carbon chain.
Allyl butyrate: Also used in the flavor industry but has a different aroma profile.
Allyl acetate: Commonly used in organic synthesis and has different reactivity due to the acetate group.
Uniqueness: Allyl heptanoate is unique due to its specific combination of a long carbon chain and an allyl group, which imparts a distinctive fruity aroma and specific reactivity in chemical reactions. Its applications in the flavor and fragrance industry are particularly notable .
Properties
IUPAC Name |
prop-2-enyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWKGDGUQTWDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044754 | |
| Record name | Prop-2-en-1-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint | |
| Record name | Heptanoic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210.00 to 212.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propenyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol) | |
| Record name | 2-Propenyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Allyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.885 | |
| Record name | Allyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142-19-8 | |
| Record name | Allyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl heptanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanoic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-en-1-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU4CYG9V68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propenyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of allyl heptanoate, and what are its potential effects on insects?
A: this compound exhibits insecticidal properties, particularly against the cotton leafworm Spodoptera littoralis. [] Research suggests that this compound disrupts the midgut cells of insects, leading to toxicity and mortality. [] A study observed 100% mortality in first instar S. littoralis larvae after one day of ingesting a diet containing 0.25% this compound. [] This effect was also observed in third instar larvae, albeit after five days. [] The study further determined the LC₅₀ for first instar larvae to be 0.08%. [] These findings highlight the potential of this compound as an insecticide.
Q2: How does the structure of allyl esters, including this compound, relate to their skin irritation potential?
A: Structure-activity relationship (SAR) models are crucial for understanding how the structure of a molecule influences its biological activity. Research has shown that allyl esters, including this compound, can induce skin irritation. [] Specifically, this compound tested positive for skin irritation in human patch tests. [] SAR models for skin irritation by esters have identified certain physicochemical parameters associated with irritancy. Irritant esters tend to have lower solubility parameters and water solubility, as well as higher Hansen dispersion and hydrogen bonding values compared to non-irritant esters. [] Additionally, irritant esters exhibit a lower sum of partial positive charges. [] These insights into the structural features associated with skin irritation are valuable for developing safer alternatives and understanding the toxicological profile of allyl esters.
Q3: What are the applications of this compound in animal feed?
A: this compound is recognized as a safe and effective flavoring agent in animal feed. [] The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that this compound, at a normal use level of 1 mg/kg complete feed, poses no safety concerns for all animal species. [] This conclusion stems from its existing authorization as a food flavoring and the understanding that its function in feed mirrors its role in food. [] The use of this compound in animal feed highlights its versatility and safety profile in various applications.
Q4: Beyond insecticidal and flavoring properties, are there other applications for this compound?
A: While the provided research primarily focuses on this compound's insecticidal and flavoring properties, it's worth noting that allyl esters, in general, find applications in various industries. For instance, they are utilized in the production of polymers and resins. [] Their ability to participate in polymerization reactions makes them valuable building blocks for creating materials with desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)


